Bienvenue dans la boutique en ligne BenchChem!

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide

Medicinal Chemistry Indoline Amides Physicochemical Property Comparison

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide (CAS 1058237-91-4) is a synthetic small molecule featuring a 2,3-dihydro-1H-indole core N-functionalized with a cyclopropanecarbonyl group and a 2,3-dimethoxybenzamide moiety linked at the 6-position. The compound belongs to the indoline-amide class, which has been explored in pharmaceutical patent literature for metabolic and kinase-related indications.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
CAS No. 1058237-91-4
Cat. No. B6536210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide
CAS1058237-91-4
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
InChIInChI=1S/C21H22N2O4/c1-26-18-5-3-4-16(19(18)27-2)20(24)22-15-9-8-13-10-11-23(17(13)12-15)21(25)14-6-7-14/h3-5,8-9,12,14H,6-7,10-11H2,1-2H3,(H,22,24)
InChIKeyUXTPMJRWGGXBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide (CAS 1058237-91-4)


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide (CAS 1058237-91-4) is a synthetic small molecule featuring a 2,3-dihydro-1H-indole core N-functionalized with a cyclopropanecarbonyl group and a 2,3-dimethoxybenzamide moiety linked at the 6-position. The compound belongs to the indoline-amide class, which has been explored in pharmaceutical patent literature for metabolic and kinase-related indications [1]. Its molecular formula is C21H22N2O4 with a molecular weight of 366.4 g/mol. Publicly available bioactivity data are absent at the time of this analysis, making it essential for procurement decisions to rely on structural comparators and vendor-supplied characterization rather than proven biological differentiation.

Why Simple In-Class Substitution Fails for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide


Within the indoline-amide chemotype, even minor structural alterations can lead to profound changes in target engagement, selectivity, and pharmacokinetic behavior. For example, the commercial analog 2,3-dimethoxy-N-(1-methylindol-6-yl)benzamide (PubChem CID 60332933) replaces the cyclopropanecarbonyl group with a simple N-methyl substituent, which eliminates the hydrogen-bond-acceptor capacity and conformational restriction conferred by the cyclopropane amide [1]. The patent literature on related indole derivatives demonstrates that the N-acyl substituent is a critical determinant of potency in metabolic-disorder models, with cyclopropanecarbonyl often providing a balance of steric bulk and metabolic stability not achievable with smaller alkyl or aryl acyl groups [2]. Without direct activity measurements for CAS 1058237-91-4, the risk of substituting an analog that underperforms in a specific assay is high. Users must verify batch-specific purity and activity data from their supplier before use.

Quantitative Evidence for Differentiating N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide from Closest Analogs


Structural Differentiation from N-Methyl Analog via Physicochemical Properties

Compared to its closest commercially listed analog 2,3-dimethoxy-N-(1-methylindol-6-yl)benzamide (PubChem CID 60332933), the target compound incorporates a cyclopropanecarbonyl group in place of a methyl group on the indoline nitrogen [1]. This substitution alters key physicochemical parameters relevant to passive permeability and target binding [2]. The calculated topological polar surface area (tPSA) increases from 52.5 Ų (N-methyl analog) to approximately 71.8 Ų (target), while the number of hydrogen bond acceptors rises from 3 to 4 (target).

Medicinal Chemistry Indoline Amides Physicochemical Property Comparison

Lack of Experimental Bioactivity Data for Target Compound

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature returned zero quantitative bioactivity results (IC50, Ki, EC50, % inhibition) for CAS 1058237-91-4 [1][2]. In contrast, structurally related indoline-amides have reported activities in cannabinoid receptor 1 (CB1) functional assays and cyclin-dependent kinase inhibition screens, with potencies ranging from 0.1 to 10 μM depending on the N-acyl substituent [3][4]. Without experimental data, no head-to-head potency comparison can be made for the target compound.

Biological Activity Cannabinoid Receptor Kinase Inhibition Data Gap

Application Scenarios for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide Based on Structural Inference


Chemical Probe Design Targeting Extracellular or Peripheral Receptors

The cyclopropanecarbonyl group adds an additional H-bond acceptor and steric bulk compared to N-methyl or N-furan-2-carbonyl analogs, which suggests reduced passive membrane permeability [1]. This makes the compound a candidate for probing extracellular protein targets such as G-protein-coupled receptors, integrins, or secreted enzymes where high intracellular concentrations are not required and selectivity over CNS-penetrant chemotypes is valued.

Structure-Activity Relationship (SAR) Anchor Point for Indoline N-Acyl Variants

Because the cyclopropanecarbonyl group is frequently used in medicinal chemistry as a metabolically stable isostere of acetyl or larger alkyl groups, this compound can serve as a key SAR anchor to evaluate the impact of N-acyl conformation on target binding across a library of indoline-amides [2]. Its distinct calculated tPSA (≈71.8 Ų) relative to the N-methyl analog (52.5 Ų) provides a measurable property gradient for systematic SAR campaigns.

Metabolic Disorder Target Screening (Cautionary Use)

Patent literature on related indole derivatives indicates that N-acyl indolines have been claimed for the treatment of metabolic disorders, including obesity and diabetes [2]. However, with no in vivo or in vitro data available for this specific compound, its use in metabolic target screening is strictly exploratory. Researchers should include a known active control from the patent series to validate assay conditions.

Quote Request

Request a Quote for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.